molecular formula C15H26O B12668012 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one CAS No. 84963-17-7

2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one

Cat. No.: B12668012
CAS No.: 84963-17-7
M. Wt: 222.37 g/mol
InChI Key: QZGLJLUOIMQJAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched-chain alkenes) in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process. The resulting product is a mixture of isomers due to the branched nature of the nonyl group .

Industrial Production Methods

Industrial production of 4-Nonylphenol involves large-scale alkylation processes using similar methods as described above. The production facilities are equipped with reactors that can handle high temperatures and pressures, ensuring efficient conversion of phenol and nonenes to the desired product. The final product is then purified through distillation and other separation techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nonylphenol has a wide range of scientific research applications, including:

Mechanism of Action

4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors, mimicking the action of natural estrogens. This interaction can disrupt normal hormonal functions, leading to various biological effects. The compound can also affect cellular signaling pathways and gene expression, contributing to its endocrine-disrupting properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nonylphenol is unique due to its branched nonyl group, which contributes to its persistence and bioaccumulation potential. Its widespread use in industrial applications and significant environmental impact make it a compound of interest for regulatory and scientific research .

Properties

IUPAC Name

2,6,10,10-tetramethylbicyclo[7.2.0]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10-5-7-13-12(9-15(13,3)4)11(2)14(16)8-6-10/h10-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGLJLUOIMQJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(CC2(C)C)C(C(=O)CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005268
Record name 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84963-17-7
Record name 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84963-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,10,10-Tetramethylbicyclo(7.2.0)undecan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084963177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,10,10-tetramethylbicyclo[7.2.0]undecan-3-one
Source European Chemicals Agency (ECHA)
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